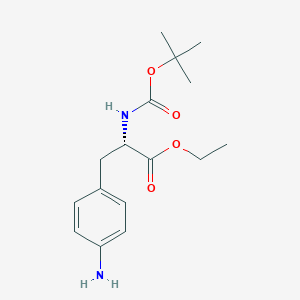

Glucosylvitexin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

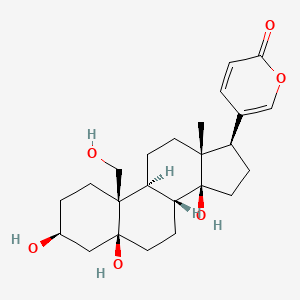

Glucosylvitexin (GVX) is a naturally occurring compound found in many plant species. It is a type of flavonoid and is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential use in treating a variety of diseases and conditions, including diabetes, cancer, and neurodegenerative diseases. GVX has also been studied for its potential use in laboratory experiments and medical treatments.

Applications De Recherche Scientifique

Biomedical and Food Industries

- Field : Biomedical and Food Industries .

- Application Summary : Glycosyl compounds, including Glucosylvitexin, have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

- Methods of Application : Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis converts substrates into products using enzymes as catalysts .

- Results or Outcomes : The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .

Neurodegenerative Conditions Research

- Field : Neurodegenerative Conditions Research .

- Application Summary : Glucosylvitexin holds significance in research pertaining to neurodegenerative conditions like Alzheimer′s and Parkinson′s diseases .

- Methods of Application : It is a natural product derived from plant source that finds application in compound screening libraries, metabolomics, phytochemical and pharmaceutical research .

- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

Enzymatic Synthesis of Novel Vitexin Glucosides

- Field : Biochemistry .

- Methods of Application : The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, which showed greater aqueous solubility than vitexin .

- Results or Outcomes : This is the first report of vitexin glycosylation. Based on the multiple bioactivities of vitexin, the two highly soluble vitexin derivatives might have high potential for pharmacological usage in the future .

Anti-Tumor Activities

- Field : Oncology .

- Application Summary : Vitexin, including Glucosylvitexin, is reported to have anti-tumor effects .

- Methods of Application : In this study, solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents. The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .

- Results or Outcomes : Highly efficient synthesis of β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin was attained in 50% (v/v) ethyl acetate solvent system from 1.5 g L−1 vitexin. Two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .

Diabetes Mellitus Treatment

- Field : Endocrinology .

- Application Summary : Vitexin and isovitexin, which includes Glucosylvitexin, work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : This is expected to provide a deeper understanding of its actions and also serve as a catapult for clinical trials and application research .

Cancer Therapy

- Field : Oncology .

- Application Summary : Vitexin, referred to as ‘mujingsu′ in Chinese, is a cancer therapy compound found in many traditional Chinese medicines . It is a C-glycosylated flavone and is, thus, largely resistant to molecular transformation .

- Methods of Application : Vitexin is found in various plants, such as mung bean, chasteberry, buckwheat, hawthorn, passion flowers, pearl millet, and bamboo . These agricultural plants have also been used in traditional medicine for 3000 years .

- Results or Outcomes : Vitexin has recently received increased attention due to its wide range of pharmacological activities, which include anti-oxidant , anti-cancer , anti-diabetes , and neuroprotective effects. Its therapeutic effects are linked to several bodily systems, such as the central nervous system, cardiovascular system, and endocrine system .

Safety And Hazards

Propriétés

Numéro CAS |

76135-82-5 |

|---|---|

Nom du produit |

Glucosylvitexin |

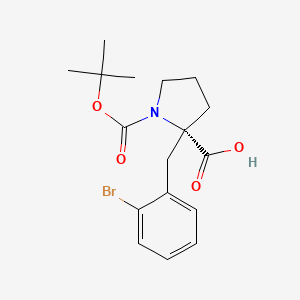

Formule moléculaire |

C27H30O16 |

Poids moléculaire |

610.5 g/mol |

Nom IUPAC |

5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |

Clé InChI |

FIKSWIOVRVHXGQ-TUTGZWPLSA-N |

SMILES isomérique |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Autres numéros CAS |

76135-82-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)